2-Chloro-6-methyl-4-nitrophenol

Overview

Description

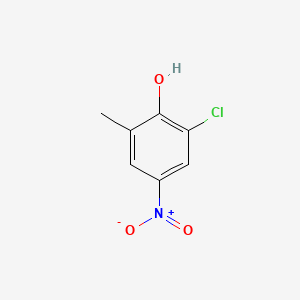

2-Chloro-6-methyl-4-nitrophenol is an aromatic compound with the molecular formula C7H6ClNO3 It is characterized by the presence of a chloro group, a methyl group, and a nitro group attached to a phenol ring

Mechanism of Action

Target of Action

The primary target of 2-Chloro-6-methyl-4-nitrophenol (2C4NP) is the hnp gene cluster in the Gram-negative bacterium, Cupriavidus sp. CNP-8 . This gene cluster is significantly upregulated when the bacterium is induced with 2C4NP .

Mode of Action

The compound interacts with its targets through a series of enzymatic reactions. The HnpAB , a two-component FAD-dependent monooxygenase, catalyzes the conversion of 2C4NP to 1,2,4-benzenetriol (BT) via chloro-1,4-benzoquinone . The HnpC , a BT 1,2-dioxygenase, catalyzes BT ring-cleavage with the formation of maleylacetate .

Biochemical Pathways

The degradation of 2C4NP occurs via the 1,2,4-benzenetriol (BT) pathway , which is significantly different from the (chloro)hydroquinone pathways reported in other Gram-negative 2C4NP-utilizers . The BT pathway of the catabolism of 2C4NP in this strain was characterized at the molecular, biochemical, and genetic levels .

Pharmacokinetics

It’s known that the compound is metabolically robust, demonstrating a remnant of >98% after 30 minutes in the presence of human, rat, and mouse liver microsomes . This suggests that 2C4NP may have good bioavailability due to its stability in metabolic conditions.

Result of Action

The result of the action of 2C4NP is the degradation of the compound into less harmful substances. The degradation process involves the conversion of 2C4NP to BT via chloro-1,4-benzoquinone, followed by the cleavage of the BT ring to form maleylacetate . This process helps in the bioremediation of environments contaminated with 2C4NP.

Action Environment

The action of 2C4NP is influenced by environmental factors. The compound is a common pollutant, extensively introduced into our surrounding environments mainly by anthropogenic activities . It’s resistant to microbial degradation due to the simultaneous existence of electron-withdrawing chlorine and nitro groups on the aromatic ring . . CNP-8, have developed mechanisms to degrade these xenobiotics, providing a feasible, environment-friendly, and in situ bioremediation strategy .

Biochemical Analysis

Biochemical Properties

2-Chloro-6-methyl-4-nitrophenol plays a crucial role in biochemical reactions, particularly in the degradation pathways of certain microorganisms. It interacts with enzymes such as monooxygenases and dioxygenases. For instance, a two-component FAD-dependent monooxygenase catalyzes the conversion of this compound to chloro-1,4-benzoquinone, which is further processed by dioxygenases . These interactions are essential for the breakdown and utilization of this compound by microorganisms.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can induce oxidative stress in cells, leading to changes in the expression of genes involved in antioxidant defense mechanisms. Additionally, it may disrupt cellular metabolism by interfering with key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to enzymes such as monooxygenases, leading to the formation of reactive intermediates. These intermediates can then interact with other cellular components, resulting in enzyme inhibition or activation. Furthermore, this compound can modulate gene expression by affecting transcription factors and signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under ambient conditions but can degrade under certain environmental factors such as light and heat. Long-term exposure to this compound has been shown to cause persistent oxidative stress and alterations in cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may not exhibit significant toxicity, but at higher doses, it can cause adverse effects such as liver and kidney damage. Threshold effects have been observed, where a certain concentration of the compound leads to a marked increase in toxicity. These findings highlight the importance of dosage regulation in the use of this compound .

Metabolic Pathways

This compound is involved in specific metabolic pathways, particularly in microorganisms capable of degrading it. The compound is initially converted to chloro-1,4-benzoquinone by monooxygenases, followed by further degradation through the 1,2,4-benzenetriol pathway. This process involves several enzymes, including dioxygenases, which facilitate the breakdown of the aromatic ring structure .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with enzymes and other biomolecules, thereby modulating its biochemical and cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-methyl-4-nitrophenol typically involves the nitration of 2-Chloro-6-methylphenol. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors where the reaction conditions are optimized for maximum yield and purity. The process includes careful control of temperature, concentration of reactants, and reaction time to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-methyl-4-nitrophenol undergoes various chemical reactions, including:

Nucleophilic Aromatic Substitution: The chloro group can be replaced by nucleophiles under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidative conditions.

Common Reagents and Conditions:

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide in methanol can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).

Major Products:

Nucleophilic Aromatic Substitution: Products depend on the nucleophile used.

Reduction: 2-Chloro-6-methyl-4-aminophenol.

Oxidation: 2-Chloro-6-carboxy-4-nitrophenol.

Scientific Research Applications

2-Chloro-6-methyl-4-nitrophenol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential antimicrobial properties.

Medicine: Investigated for its potential use in drug development.

Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals.

Comparison with Similar Compounds

- 2-Chloro-4-nitrophenol

- 2-Chloro-5-nitrophenol

- 4-Chloro-2-nitrophenol

- 2,6-Dichloro-4-nitrophenol

Comparison: 2-Chloro-6-methyl-4-nitrophenol is unique due to the presence of the methyl group, which can influence its reactivity and physical properties compared to other chlorinated nitrophenols

Biological Activity

2-Chloro-6-methyl-4-nitrophenol (CMNP) is a chlorinated nitrophenolic compound that has garnered attention due to its potential biological activities and environmental implications. This article explores the biological activity of CMNP, focusing on its toxicity, degradation pathways, and interactions with microbial communities.

Chemical Structure and Properties

CMNP is characterized by the presence of a chlorine atom, a methyl group, and a nitro group attached to a phenolic ring. Its chemical structure can be represented as follows:

Toxicological Profile

CMNP, like other nitrophenols, exhibits significant toxicity to various organisms. The toxicological profile includes:

- Acute Toxicity : Exposure to CMNP can lead to respiratory distress and skin irritation in humans and animals.

- Chronic Effects : Long-term exposure may result in liver and kidney damage, as well as potential carcinogenic effects .

Microbial Degradation

Microorganisms play a crucial role in the bioremediation of CMNP. Studies have shown that certain bacterial strains can utilize CMNP as a carbon source, leading to its degradation:

- Rhodococcus imtechensis : This strain has been identified to degrade CMNP through a novel catabolic pathway involving hydroxyquinol as an intermediate .

- Burkholderia sp. : This bacterium has shown the ability to degrade various nitrophenols, including CMNP, under anaerobic conditions .

Enzymatic Pathways

The degradation of CMNP involves several enzymatic reactions:

- Monooxygenases : These enzymes catalyze the oxidation of CMNP, leading to the formation of less toxic metabolites.

- Hydrolases : Involved in breaking down the compound into simpler phenolic structures .

Case Study 1: Biodegradation by Rhodococcus imtechensis

In a controlled study, Rhodococcus imtechensis was observed to degrade CMNP effectively. The degradation pathway involved:

- Initial oxidation of the nitro group.

- Subsequent ring cleavage leading to less toxic phenolic compounds.

The study highlighted the potential for using this strain in bioremediation efforts for contaminated sites .

Case Study 2: Soil Microcosm Experiments

Soil microcosm experiments demonstrated that inoculating contaminated soils with Burkholderia sp. led to significant reductions in CMNP levels. Key findings included:

- Complete degradation of CMNP within 14 days.

- Enhanced microbial diversity in bioaugmented soils, indicating a shift towards more efficient degradation pathways .

Data Tables

| Microbial Strain | Substrate Utilized | Degradation Time | Byproducts Produced |

|---|---|---|---|

| Rhodococcus imtechensis | This compound | 14 days | Hydroxyquinol |

| Burkholderia sp. | This compound | 10 days | Chlorohydroquinone |

Properties

IUPAC Name |

2-chloro-6-methyl-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-4-2-5(9(11)12)3-6(8)7(4)10/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KORZLRSUPBWADT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00961389 | |

| Record name | 2-Chloro-6-methyl-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00961389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4102-84-5 | |

| Record name | 2-Chloro-6-methyl-4-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4102-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Cresol, 6-chloro-4-nitro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96619 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-6-methyl-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00961389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-4-nitro-o-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.